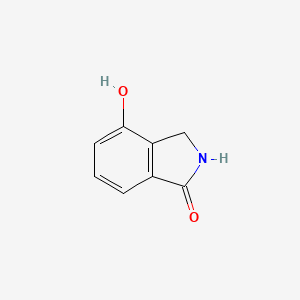

4-Hydroxy-2,3-dihydroisoindol-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-1-2-5-6(7)4-9-8(5)11/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPNRRNEGMKIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467694 | |

| Record name | 4-hydroxy-2,3-dihydroisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366453-21-6 | |

| Record name | 4-hydroxy-2,3-dihydroisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2,3 Dihydroisoindol 1 One

Established Synthetic Pathways for the 4-Hydroxy-2,3-dihydroisoindol-1-one Scaffold

A variety of synthetic routes have been established to construct the 4-hydroxyisoindolinone framework, each offering distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.

Cyclization Reactions for Isoindolinone Formation

Intramolecular cyclization reactions are a cornerstone in the synthesis of isoindolinones. These methods often involve the formation of a key carbon-nitrogen bond to close the five-membered lactam ring.

One common approach involves the acid-catalyzed intramolecular cyclization of isoindolinone derivatives. For instance, 3-hydroxy/ethoxy-3,4-dihydro-6H- nih.govnih.gov-oxazino-[3,4-a]-isoindol-6-ones can be synthesized in moderate to good yields through this method. researchgate.net Further acid-catalyzed rearrangements of these products can lead to the formation of 6H-isochromeno-[4,3-b]-pyridin-6-ones. researchgate.net

Another strategy is the intramolecular Heck-Mizoroki reaction of endocyclic enamides, catalyzed by palladium complexes with N,N-ligands, which has been successfully employed for the enantioselective synthesis of isoindolones. researchgate.net This process demonstrates the utility of palladium catalysis in achieving high enantioselectivity in isoindolinone synthesis.

Palladium-Mediated C-H Activation/Annulation Approaches

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoindolinones, offering a direct and atom-economical approach. nih.govnih.gov This methodology often involves the ortho-C-H activation of a benzamide (B126) derivative followed by annulation with a coupling partner.

For example, the synthesis of isoindolinones from N-methoxybenzamides and alkenes can be achieved through Pd-catalyzed ortho-sp2 C-H activation and intramolecular oxidative amidation. nih.gov This reaction involves the cleavage of four bonds and the formation of two new bonds in a single operation. nih.gov Similarly, a palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides provides a facile route to isoindolinone derivatives without the need for stoichiometric oxidants when using Pd/C as the catalyst. nih.gov A mechanistic study suggested the possible formation of hydrogen gas during this process. nih.gov

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of substituted isoindolines, which can be precursors to isoindolinones. nih.gov These reactions often utilize boronic acids as coupling partners. nih.gov The use of isocyanides in palladium-catalyzed C-H functionalization has also been explored for the synthesis of isoindolinones. researchgate.net

| Catalyst | Starting Materials | Product | Key Features |

| Pd/C | 2-Benzyl-N-mesylbenzamides | Isoindolinones | Oxidant-free, dehydrogenative C(sp³)–H amidation. nih.gov |

| Pd(OAc)₂ | N-Methoxybenzamides, Alkenes | Isoindolinones | Ortho-sp² C-H activation, intramolecular oxidative amidation. nih.gov |

| PdCl₂ | 2'-Bromoacetophenone, Primary amines, CO | 3-Methyleneisoindolin-1-ones | Carbonylative cyclization. researchgate.net |

Multi-Component Reactions for Isoindolinone Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like isoindolinones in a single pot by combining three or more starting materials. nih.gov This approach is highly valued for its atom economy and the ability to generate diverse molecular scaffolds. nih.govresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used in the synthesis of various heterocyclic compounds. nih.gov It typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.govnih.gov Variations of the Ugi reaction have been developed to produce isoindolinone derivatives. For example, a sequential Ugi-4CR followed by cyclization of the resulting α-acylamino amides can yield isoquinoline-1,3(2H,4H)-diones. researchgate.net

Another example is the solid-phase multicomponent synthesis of 3-substituted isoindolinones from a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile, which can be accelerated by microwave irradiation to achieve good to excellent yields. researchgate.net

Strategies Involving N-Substituted Benzamides

N-substituted benzamides are versatile precursors for the synthesis of 4-hydroxyisoindolinones. The nature of the substituent on the nitrogen atom can direct the reaction pathway and influence the final product.

For instance, the treatment of N-alkyl-2,N-dilithiobenzamides, generated in situ from N-alkylbenzamides and butyllithium, with methyl 2-oxoalkanoates provides an efficient one-pot synthesis of 4-substituted 4-hydroxyisoquinoline-1,3(2H,4H)-diones. researchgate.net Additionally, the synthesis of N-substituted benzamides themselves can be achieved through reactions such as the coupling of 2-hydroxy-4-(2-hydroxybenzamido)benzoyl chloride with various amines. researchgate.net The synthesis of N'-benzylidene-4-hydroxybenzohydrazides can be accomplished by reacting p-hydroxybenzoic acid hydrazide with substituted benzaldehydes. mdpi.com

Advanced Synthetic Approaches to Functionalized Derivatives of this compound

Beyond the synthesis of the core scaffold, significant efforts have been directed towards developing methods for introducing functional groups at specific positions of the 4-hydroxyisoindolinone ring system.

Regioselective Transformations for Introducing Substituents

Regioselective functionalization is crucial for creating a diverse range of derivatives with specific properties. Brønsted acid-catalyzed aza-Friedel–Crafts reactions of indolizines with 3-hydroxyisoindolinones have been established to construct isoindolinone derivatives bearing a tetrasubstituted stereocenter with good to high yields and enantioselectivities. acs.orgnih.gov This method provides a novel route for the C1-functionalization of indolizines with excellent regioselectivity under thermodynamic control. acs.orgnih.gov

The development of regioselective C-H functionalization methods for heterocyclic compounds, such as quinolines, provides a blueprint for potential strategies that could be adapted for the functionalization of the 4-hydroxyisoindolinone scaffold. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| aza-Friedel–Crafts | Indolizines, 3-Hydroxyisoindolinones | C1-functionalized isoindolinone derivatives | Brønsted acid-catalyzed, high regioselectivity and enantioselectivity. acs.orgnih.gov |

Stereoselective Synthetic Methods

The asymmetric synthesis of isoindolinones, including hydroxylated derivatives, has garnered significant attention due to the prevalence of this scaffold in chiral drugs and natural products. nih.gov The construction of chiral centers, particularly quaternary stereocenters at the C-3 position of the isoindolinone ring, presents a considerable synthetic challenge. nih.gov

One notable approach involves the use of chiral phase-transfer catalysts. Readily available chiral ammonium (B1175870) salts derived from cinchona alkaloids have been effectively employed in the asymmetric Michael reaction of 3-substituted isoindolinones. nih.gov This method facilitates the construction of 3,3-disubstituted chiral isoindolinones in high yields with moderate to good enantioselectivity. nih.gov The choice of catalyst is crucial; for instance, the O-allyl ether derivative of a cinchona alkaloid was found to be less effective in terms of both yield and enantioselectivity, highlighting the importance of a free hydroxyl group at the C-9 position of the catalyst. nih.gov The quasi-enantiomeric cinchoninium salt demonstrated comparable efficiency, affording the opposite enantiomer. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of isoindolinones. For example, an organocatalytic method for the asymmetric Friedel–Crafts alkylation of indoles with 3-alkyl-3-hydroxyisoindolin-1-ones has been described, showcasing good enantioselectivity. nih.gov

Furthermore, transition metal catalysis has been instrumental in developing stereoselective routes. A chiral hydroxorhodium complex has been shown to be effective in the synthesis of 3,3-diaryl substituted isoindolinones. nih.gov These methods underscore the ongoing efforts to develop versatile and efficient catalytic systems for the enantioselective synthesis of complex isoindolinone derivatives. nih.gov

Solid-Phase Synthesis Protocols

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of heterocyclic compounds like isoindolinones, enabling the rapid generation of libraries of analogues for applications in medicinal and agrochemical chemistry. doi.org The development of solid-phase methods for isoindolinone derivatives requires careful selection of a suitable linker that can be cleaved under mild conditions to avoid decomposition of the target molecule. doi.org

One reported strategy for the solid-phase synthesis of related 1,3-oxazolidine derivatives, which are also sensitive to acidic conditions, utilized a p-hydroxybenzyl alcohol linker immobilized on Wang resin. doi.org The synthesis involved the regioselective ring-opening of a resin-bound epoxy ether, followed by a series of transformations to build the heterocyclic core. doi.org A key step was the final cleavage from the solid support, which was achieved through a mild oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). doi.org This approach not only released the product from the resin but also introduced a new functional group suitable for further derivatization. doi.org

While a direct solid-phase synthesis protocol specifically for this compound is not detailed in the provided context, the principles demonstrated in the synthesis of other sensitive heterocycles on solid support are highly relevant. Such a protocol would likely involve attaching a suitable precursor to a resin, performing the necessary cyclization and functionalization steps on the solid phase, and finally cleaving the desired 4-hydroxyisoindolinone from the support using a mild cleavage strategy.

Solution-Phase Synthetic Protocols

Solution-phase synthesis remains a cornerstone for the preparation of this compound and its derivatives, offering flexibility and scalability. A multitude of methods have been developed, often leveraging transition metal-catalyzed reactions to construct the isoindolinone core efficiently. researchgate.netnih.gov

These strategies can be broadly categorized into two main approaches: the direct functionalization of pre-existing phthalimide (B116566) or phthalimidine scaffolds, and the construction of the lactam and/or aromatic rings through various catalytic methods. researchgate.netnih.gov The latter has seen significant advancements, with methods such as C-H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions being employed. researchgate.netnih.gov

Transition metal catalysis, particularly with palladium, rhodium, cobalt, and ruthenium, has been pivotal in the development of one-pot syntheses of isoindolinones. researchgate.netnih.govresearchgate.net These reactions often involve the oxidative annulation of N-substituted benzamides with coupling partners like alkenes, alkynes, and isocyanides. rsc.org For instance, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides provides a facile route to isoindolinone derivatives. rsc.org A notable feature of some of these methods is the ability to proceed without the need for a stoichiometric oxidant. rsc.org

The following table summarizes some of the solution-phase synthetic approaches for isoindolinone derivatives:

| Catalyst/Reagent | Starting Materials | Key Transformation | Ref. |

| Palladium | N-substituted benzamides and alkenes/alkynes | Oxidative annulation | rsc.org |

| Rhodium | Benzamides and isocyanides | C-H bond activation | researchgate.net |

| Copper | 2-methyl-N-arylbenzamides | C(sp³)–H aminative cyclization | rsc.org |

These solution-phase protocols provide a diverse toolbox for accessing a wide range of substituted isoindolinones, including those with hydroxyl functionalities.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms, including the identification of intermediates and transition states, is crucial for optimizing existing synthetic methods and designing new, more efficient routes to this compound.

Exploration of Reaction Intermediates and Transition States

Mechanistic studies of isoindolinone synthesis often point to the formation of key intermediates that dictate the course of the reaction. For instance, in the palladium-catalyzed dehydrogenative C(sp³)–H amidation for isoindolinone synthesis, a plausible reaction mechanism involves the formation of a palladium hydride species. rsc.org Mechanistic experiments, such as monitoring the reaction progress, can suggest the formation of H₂ gas during the reaction. rsc.org

In other transition metal-catalyzed reactions, the formation of metal-containing cyclic intermediates is often proposed. For example, in rhodium-catalyzed syntheses, the reaction may proceed through a rhodacycle intermediate. The specific nature of the catalyst, substrates, and reaction conditions influences the stability and reactivity of these intermediates.

Role of Catalysis in Isoindolinone Formation

Catalysis is at the heart of modern synthetic strategies for isoindolinones, enabling reactions that would otherwise be difficult or impossible. researchgate.netnih.gov Transition metal catalysts, in particular, play a multifaceted role in these transformations.

C-H Activation: Catalysts like palladium and rhodium can facilitate the direct functionalization of C-H bonds, a highly atom-economical approach to building molecular complexity. researchgate.netnih.govresearchgate.net

Oxidative Addition and Reductive Elimination: These are fundamental steps in many cross-coupling cycles used to form the carbon-carbon and carbon-nitrogen bonds necessary for the isoindolinone ring system.

Control of Regio- and Stereoselectivity: Chiral catalysts can induce asymmetry in the product, leading to the formation of a single enantiomer of a chiral isoindolinone. nih.gov

The choice of catalyst is critical. For example, palladium on carbon (Pd/C) has been used for dehydrogenative C(sp³)–H amidation, while various soluble palladium and rhodium complexes are used for other types of coupling reactions. researchgate.netrsc.org The ligand environment around the metal center also plays a crucial role in modulating the catalyst's reactivity and selectivity.

Spectroscopic Characterization and Structural Elucidation Studies of 4 Hydroxy 2,3 Dihydroisoindol 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 4-Hydroxy-2,3-dihydroisoindol-1-one, both ¹H and ¹³C NMR are instrumental in elucidating its intricate framework.

The ¹H NMR spectrum of this compound reveals the specific electronic environment of each proton, offering insights into their connectivity and spatial arrangement. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) group, the amide (N-H) proton, and the hydroxyl (O-H) proton.

The aromatic region would typically display a complex multiplet pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing lactam ring. The methylene protons at the C-3 position are expected to appear as a singlet, as they are chemically equivalent and not adjacent to any other protons. The protons of the N-H and O-H groups would each appear as a broad singlet, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.5 | m |

| Methylene CH₂ | ~4.4 | s |

| Amide NH | 8.0 - 8.5 | br s |

| Hydroxyl OH | 9.5 - 10.5 | br s |

Note: Predicted values are based on typical ranges for similar structural motifs. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

The carbonyl carbon of the lactam ring is expected to resonate at a downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with the carbon attached to the hydroxyl group (C-4) and the carbons of the fused ring system showing distinct shifts. The methylene carbon (C-3) would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-4 (C-OH) | 150 - 155 |

| Aromatic C | 115 - 145 |

| Methylene CH₂ | 45 - 50 |

Note: Predicted values are based on typical ranges for similar structural motifs.

While this compound itself is not chiral, advanced NMR techniques are crucial for determining the stereochemistry of its derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which is vital for assigning relative stereochemistry in more complex structures. For chiral derivatives, the use of chiral shift reagents can help in resolving enantiomeric signals, allowing for the determination of enantiomeric excess. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals by revealing their through-bond connectivities. bas.bg

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₇NO₂), the molecular weight is 149.15 g/mol .

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 149 | [M]⁺ (Molecular Ion) |

| 121 | [M - CO]⁺ |

| 131 | [M - H₂O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amide in the lactam ring would also appear in this region, typically around 3200-3400 cm⁻¹. A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the amide (lactam) carbonyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H Stretch (amide) | 3200 - 3400 |

| C=O Stretch (lactam) | 1650 - 1700 (strong) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would yield crucial data such as the crystal system, space group, and unit cell dimensions.

Biological Activities and Pharmacological Potential of 4 Hydroxy 2,3 Dihydroisoindol 1 One and Its Analogues

Evaluation of Cytotoxic and Anticancer Activities

The quest for novel and effective anticancer agents has led to the exploration of the 4-Hydroxy-2,3-dihydroisoindol-1-one core and its derivatives. These compounds have demonstrated promising activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and the modulation of critical protein-protein interactions that regulate cell death.

Inhibition of Kinase Activity (e.g., c-Met, VEGFR-2, Aurora A)

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Analogues of this compound have been identified as potent inhibitors of several kinases implicated in tumor growth and angiogenesis.

While direct inhibitory activity of this compound on c-Met is not extensively documented in publicly available research, the broader class of isoindolinone derivatives has been explored as c-Met kinase inhibitors. nih.govnih.govwikipedia.org The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor development, metastasis, and angiogenesis. nih.govnih.gov

A novel series of 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-ones were designed as inhibitors of VEGFR-2 kinase and were subsequently found to also potently inhibit Aurora-A kinase . acs.org Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis, and its overexpression is linked to tumorigenesis. nih.govnih.gov The dual inhibition of both VEGFR-2 and Aurora-A by these isoindolinone analogues presents a promising strategy for cancer therapy by simultaneously targeting tumor vascularization and cell division.

Modulation of MDM2-p53 Protein-Protein Interaction

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical regulatory point in the cell's response to stress and DNA damage. google.combeilstein-journals.org MDM2 negatively regulates p53, and inhibiting this interaction can restore p53's tumor-suppressing functions, such as inducing apoptosis (programmed cell death). google.comnih.gov

Several studies have focused on the isoindolinone scaffold as a basis for developing small-molecule inhibitors of the MDM2-p53 interaction. acs.orgnih.govnih.govacs.orgnih.gov Through in silico screening and library synthesis, a series of 2-alkyl-3-aryl-3-alkoxyisoindolinones were identified as inhibitors. nih.govacs.orgnih.gov Optimization of these initial hits, guided by techniques like NMR titrations, led to the development of more potent inhibitors. nih.gov For instance, the compound 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one demonstrated a significant inhibitory concentration (IC50) of 0.23 µM. nih.gov Further resolution of its enantiomers revealed that the (+)-R-enantiomer was the more active form. nih.gov These potent isoindolinone-based inhibitors have been shown to activate p53-dependent gene transcription in cancer cells where MDM2 is amplified. nih.govnih.govnih.gov

Interestingly, isoquinolin-1-one derivatives, which are structurally related to isoindolinones, have also been identified as inhibitors of the MDM2-p53 interaction. nih.govresearchgate.net These compounds were able to induce apoptosis and the expression of p53-related genes. nih.gov

Effects on Various Cancer Cell Lines

The cytotoxic potential of this compound analogues has been evaluated against a wide array of human cancer cell lines. These studies have demonstrated that the specific substitutions on the isoindolinone core significantly influence the potency and selectivity of the cytotoxic effects.

For example, 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, which share structural similarities with the isoindolinone framework, have shown broad-spectrum cytotoxic activity against a panel of cancer cell lines including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA) cell lines. nih.govnih.gov

Similarly, a study on tetrahydroisoquinoline derivatives, another related class of compounds, investigated their tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines (HSC-2, HSC-3, HSC-4) and a human promyelocytic leukemia cell line (HL-60). The results highlighted the importance of the molecular size and the nature of substituents for inducing cytotoxicity.

The following table summarizes the cytotoxic activities of some isoindolinone analogues and related compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 2,3-Dihydroquinazolin-4(1H)-ones | HT29, U87, A2780, H460, BE2-C | Sub-µM growth inhibition | nih.govnih.gov |

| Tetrahydroisoquinolines | HSC-2, HSC-4, HL-60 | Tumor-specific cytotoxicity | |

| Isoindolinone MDM2-p53 Inhibitors | SJSA (osteosarcoma) | Induction of p53-dependent gene transcription | nih.govnih.govnih.gov |

| Indolin-2-one derivatives | MDA-MB-468 (breast cancer) | Antiproliferative activity, induction of apoptosis | nih.gov |

| 4-Hydroxyquinazoline derivatives | HCT-15 (colon), HCC1937 (breast) | Potent anti-proliferative activities | mdpi.com |

Anti-inflammatory Properties

Inflammation is a complex biological response that is implicated in various diseases, including cancer. The anti-inflammatory potential of isoindolinone derivatives has been an area of investigation.

Early research into 1-oxo-2-substituted isoindoline (B1297411) derivatives identified them as having analgesic and anti-inflammatory properties. nih.gov More recent studies have explored derivatives of indolin-2-one, a related scaffold, as potent anti-inflammatory agents. nih.gov For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition was mediated through the suppression of key signaling pathways like Akt, MAPK, and NF-κB. nih.gov

Furthermore, the design and synthesis of isoindoline derivatives as analogues of the non-steroidal anti-inflammatory drug (NSAID) Indoprofen have been pursued to develop new anti-inflammatory agents with potentially fewer gastrointestinal side effects. arkat-usa.org These findings suggest that the isoindolinone scaffold holds promise for the development of novel anti-inflammatory drugs.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer and anti-inflammatory activities, isoindolinone derivatives have also shown potential as antimicrobial agents.

Inhibition of Influenza Virus PA Endonuclease

The emergence of drug-resistant influenza virus strains necessitates the development of new antiviral therapies. nih.gov The endonuclease activity of the influenza virus polymerase acidic (PA) protein is an attractive target for novel antiviral drugs as it is essential for viral replication. nih.govresearchgate.net

Researchers have explored the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold, a close analogue of this compound, for its ability to inhibit the influenza virus PA endonuclease. nih.govnih.govescholarship.org These compounds, featuring a metal-binding pharmacophore, demonstrated nanomolar inhibitory activity in enzymatic assays. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the lipophilic moiety attached to the metal-binding portion of the molecule influenced the inhibitory potency. nih.gov Several of these new compounds exhibited micromolar inhibition in cell-based influenza virus polymerase assays. nih.govnih.gov Notably, one of the compounds was found to be effective against a baloxavir-resistant mutant of the influenza virus, highlighting the potential of this scaffold to overcome existing drug resistance mechanisms. nih.gov

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

The antibacterial potential of isoindolinone derivatives has been a subject of investigation, with studies exploring their efficacy against various bacterial species. Research into 4-hydroxy-2-quinolone analogs, which share a core structural motif, has demonstrated that these compounds exhibit activity against the Gram-positive bacterium Staphylococcus aureus. nih.govnih.gov Although not always potent, a discernible trend similar to their antifungal activity was observed. nih.govnih.gov Specifically, certain brominated analogs with a nonyl side chain showed significant inhibitory effects against S. aureus. nih.govnih.gov

Derivatives of 2-thioxoimidazolidin-4-one have also been synthesized and evaluated for their antibacterial properties against clinical isolates of S. aureus. These compounds demonstrated significant antibacterial, antibiofilm, and antihemagglutination activities, suggesting their potential as new antibacterial agents that can inhibit bacterial adhesion. nih.gov Time-kill kinetics studies further revealed a bactericidal action for these derivatives. nih.gov

The Bacillus subtilis group of bacteria is known for producing a wide array of antimicrobial compounds. frontiersin.org These include polyketides like macrolactins, which have shown antibacterial activity against pathogens such as S. aureus. frontiersin.org Additionally, other metabolites from Bacillus species, such as bacitracin and bacilysin, are known to primarily act on Gram-positive bacteria. nih.gov While this highlights the general antimicrobial potential within the broader chemical space related to natural products, specific studies focusing solely on the activity of this compound against Bacillus subtilis are less prevalent in the reviewed literature.

Interactive Table: Antibacterial Activity of Isoindolinone Analogues and Related Compounds

| Compound/Analog Type | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| 4-Hydroxy-2-quinolone analogs | Staphylococcus aureus | Significant inhibition, especially by brominated analogs with a nonyl side chain. | nih.govnih.gov |

| 2-Thioxoimidazolidin-4-one derivatives | Staphylococcus aureus | Significant antibacterial, antibiofilm, and antihemagglutination activities. | nih.gov |

Inhibition of Hepatitis B Virus (HBV) Replication

The global health burden of chronic Hepatitis B virus (HBV) infection, with its associated risks of cirrhosis and hepatocellular carcinoma, has driven the search for novel antiviral therapies beyond the current standard of care, which primarily involves nucleos(t)ide analogues. nih.gov Isoquinoline (B145761) and isoindolinone derivatives have emerged as a promising class of compounds in this pursuit. nih.govresearchgate.netresearchgate.netjmchemsci.com

Research has identified 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID), a compound structurally related to this compound, as an inhibitor of HBV replication. nih.gov This compound was identified through screening a series of nitrogen-based polyoxygenated heterocycles for their ability to inhibit the HBV ribonuclease H (RNaseH), a viral enzyme essential for replication. nih.gov HID demonstrated an EC50 of 4.2µM and preferentially suppressed the accumulation of the viral plus-polarity DNA strand, consistent with the inhibition of RNaseH activity. nih.gov

The therapeutic potential of isoquinoline alkaloids of plant origin has also been evaluated for their anti-HBV activity, highlighting the broad interest in this scaffold for developing non-nucleoside HBV inhibitors. nih.govresearchgate.net The overarching strategy is to identify compounds that can interfere with various stages of the viral life cycle. For instance, some novel antivirals in development target viral entry, capsid assembly, or the export of viral proteins. mdpi.com The inhibition of HBV nucleocapsid assembly is another promising therapeutic strategy, as demonstrated by the action of an internal fragment of the hepatitis B core protein. nih.gov The exploration of isoindolinone derivatives contributes to this multifaceted approach to combat HBV infection. researchgate.netjmchemsci.com

Antifungal Activities

Analogues and derivatives of the isoindolinone scaffold have demonstrated notable antifungal properties against a range of pathogenic fungi. For instance, a series of 4-hydroxy-2-quinolinone analogs were synthesized and screened for their activity against the pathogenic fungus Aspergillus flavus. nih.govnih.gov The study revealed that the structural features of these analogs, such as the length of an alkyl side chain and the nature of substituents, significantly influence their antifungal efficacy. nih.govnih.gov Notably, brominated analogs bearing a nonyl side chain exhibited exceptional antifungal activity, even surpassing that of the positive control, amphotericin B. nih.govnih.gov

Further research into isoquinoline derivatives has led to the synthesis of 2H- nih.govresearchgate.netnih.govTriazolo[4,5-g]isoquinoline-4,9-diones, which have shown potent in vitro antifungal activity against various pathogenic fungi. nih.gov Several of these synthesized compounds completely inhibited the growth of all tested fungal species at low micromolar concentrations. nih.gov The antifungal potential of isothiocyanates and their synthetic analogues has also been investigated against fungi such as Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae, with some analogues of benzylisothiocyanate and beta-phenylethylisothiocyanate showing remarkable activity. nih.gov

Additionally, a novel compound, 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB), has demonstrated potential antifungal activity against yeast-like fungi, dermatophytes, and molds in vitro. nih.gov Studies on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have also reported antifungal activity against human pathogenic fungi like Lomentospora prolificans and Cryptococcus neoformans, with some compounds exhibiting low minimum inhibitory concentrations and causing damage to the fungal cell surface. biorxiv.org

Interactive Table: Antifungal Activity of Isoindolinone Analogues and Related Compounds

| Compound/Analog Type | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxy-2-quinolone analogs | Aspergillus flavus | Brominated analogs with a nonyl side chain showed exceptional activity. | nih.govnih.gov |

| 2H- nih.govresearchgate.netnih.govTriazolo[4,5-g]isoquinoline-4,9-diones | Various pathogenic fungi | Potent and complete inhibition of fungal growth at low concentrations. | nih.gov |

| Isothiocyanate analogues | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae | Remarkable antifungal activity observed in some synthetic analogues. | nih.gov |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide | Yeasts, dermatophytes, molds | Demonstrated potential antifungal activity in vitro. | nih.gov |

Other Noted Biological Activities

Antioxidant Activity

The antioxidant potential of isoindolinone derivatives has been explored through various studies. The core structure is amenable to modifications that can influence its ability to scavenge free radicals and reduce oxidative stress. nih.gov The evaluation of antioxidant capacity is often conducted using assays such as the ABTS cation radical scavenging method and the Fe²⁺-Fe³⁺ reduction capacity test. nih.gov

In one study, novel isoindolinone derivatives were synthesized and their antioxidant activities were assessed. nih.gov The results indicated that these compounds generally exhibited moderate to low antioxidant activity when compared to standard antioxidants like BHT, BHA, and α-tocopherol. nih.gov However, it is noteworthy that even moderate activity can be significant, as antioxidants can be effective at low concentrations. nih.gov The literature on the antioxidant properties of isoindolinone derivatives is not extensive, but research on structurally related 2-indolinone compounds has shown varying levels of antioxidant activity. nih.gov

A separate study focused on ferrocene-substituted isoindolinone derivatives and found that a particular compound, 11h, exhibited significant antioxidant activity, reducing levels by 16.25% at a concentration of 50 µg. researchgate.net This suggests that the incorporation of organometallic moieties like ferrocene (B1249389) can enhance the antioxidant properties of the isoindolinone scaffold. researchgate.net Furthermore, research on isoindoline-1,3-dione derivatives has also been conducted to evaluate their antioxidant potential using ABTS and DPPH assays. researchgate.netasianpubs.org Among the synthesized compounds, one derivative, 3e, demonstrated the most promising antioxidant activity. researchgate.netasianpubs.org

The antioxidant properties of phenolic compounds are well-documented, and the presence of hydroxyl groups on an aromatic ring, as in this compound, is a key structural feature for this activity. nih.govnih.govepa.gov The position and number of hydroxyl groups can significantly impact the antioxidant capacity. nih.govnih.gov For instance, studies on phenolic acids have shown that the arrangement of hydroxyl groups influences their ability to donate a hydrogen atom and stabilize the resulting radical through resonance. nih.gov

Interactive Table: Antioxidant Activity of Isoindolinone Derivatives

| Derivative Type | Assay Method(s) | Key Findings | Reference |

|---|---|---|---|

| Novel isoindolinone derivatives | ABTS, Fe²⁺-Fe³⁺ reduction | Moderate to low activity compared to standards. | nih.gov |

| Ferrocene-substituted isoindolinone (11h) | Not specified | Significant antioxidant activity (16.25% reduction at 50 µg). | researchgate.net |

Modulation of G-Protein Coupled Receptors (GPCRs) and Ion Channels

The isoindolinone scaffold is recognized for its diverse pharmacological activities, which extend to the modulation of key signaling proteins such as G-protein coupled receptors (GPCRs) and ion channels. While direct studies on this compound's interaction with specific GPCRs and ion channels are not extensively detailed in the provided context, the broader class of isoindolinone derivatives has been associated with activities that are often mediated by these targets. For instance, the anxiolytic and sedative effects reported for some isoindole derivatives suggest potential interactions with neurotransmitter receptors, many of which are GPCRs. jmchemsci.com

Inhibition of Specific Enzyme Targets

The isoindolinone scaffold has proven to be a versatile template for the design of potent enzyme inhibitors targeting a range of diseases. nih.gov Derivatives of this structure have demonstrated significant inhibitory activity against several key enzymes. nih.gov

One notable area of investigation is the inhibition of carbonic anhydrases (CAs), which are implicated in conditions like glaucoma and epilepsy. nih.gov Novel isoindolinone derivatives have been synthesized and shown to be highly effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range. nih.govresearchgate.net For example, certain derivatives displayed Ki values for hCA I ranging from 11.48 ± 4.18 to 87.08 ± 35.21 nM, and for hCA II, from 9.32 ± 2.35 to 160.34 ± 46.59 nM. nih.gov These findings indicate a high affinity for the enzyme's active site and, in some cases, superior inhibitory effects compared to the standard inhibitor, acetazolamide. nih.gov

Another important class of enzymes targeted by isoindolinone derivatives are cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. nih.govresearchgate.net Novel isoindolin-1,3-dione-based acetohydrazide derivatives have been synthesized and found to be potent inhibitors of AChE, with IC50 values in the sub-micromolar range (0.11 ± 0.05 to 0.86 ± 0.02 µM). nih.gov The inhibitory activity against BChE was also observed, though generally at higher concentrations. nih.gov Kinetic studies have revealed a competitive mode of inhibition for some of these compounds. nih.gov

Furthermore, isoindolinone derivatives have been investigated as potential inhibitors of other enzymes. For example, some derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in type 2 diabetes. nih.gov The broad enzymatic inhibitory profile of isoindolinone derivatives underscores their potential for development as therapeutic agents for a variety of diseases. nih.gov

Interactive Table: Enzyme Inhibitory Activity of Isoindolinone Derivatives

| Derivative Type | Target Enzyme(s) | Potency (Ki or IC50) | Reference |

|---|---|---|---|

| Novel isoindolinone derivatives | hCA I, hCA II | Ki: 11.48–87.08 nM (hCA I), 9.32–160.34 nM (hCA II) | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazides | AChE, BChE | IC50: 0.11–0.86 µM (AChE), 5.7–30.2 µM (BChE) | nih.gov |

Anti-Trypanosomal Activity

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. The search for novel, effective, and safer chemotherapeutics is ongoing due to the limitations of current treatments.

While various classes of compounds are under investigation for their potential to combat Trypanosoma brucei, the parasite responsible for HAT, a review of the available scientific literature did not yield specific studies demonstrating the anti-trypanosomal activity of this compound or its direct analogues. Research into antitrypanosomal agents has identified other heterocyclic compounds and natural products as promising leads. For instance, novel tetracyclic iridoids isolated from Morinda lucida have shown potent activity, with IC50 values in the low micromolar range against T. brucei brucei. nih.govnih.gov However, a direct link between the this compound core structure and this specific biological activity is not established in the reviewed literature.

Dipeptidyl Peptidase DPP8/9 Inhibition

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are cytosolic serine proteases that have emerged as important targets in immunology and oncology. nih.gov Inhibition of these enzymes has been shown to induce a form of programmed cell death known as pyroptosis in monocytes and macrophages, leading to a potent immune response. nih.govnih.govresearchgate.net This mechanism is of particular interest for cancer immunotherapy.

The most studied inhibitors of DPP8/9 are non-selective compounds like Val-boroPro (also known as Talabostat). nih.govnih.govresearchgate.net Val-boroPro has been demonstrated to potently inhibit DPP8 and DPP9, leading to the activation of pro-caspase-1, which in turn cleaves gasdermin D to trigger pyroptosis. nih.gov This immunostimulatory effect has been explored in clinical trials for cancer. nih.gov

While the inhibition of DPP8/9 by certain small molecules is well-documented, the current body of scientific literature does not specifically identify this compound or its analogues as inhibitors of these enzymes. The research has largely focused on other chemical scaffolds, such as boronic acid-containing dipeptides. nih.gov Therefore, the role of the isoindolinone structure in DPP8/9 inhibition remains an area for potential future investigation.

ADAMTS-4/5 Inhibition for Osteoarthritis Treatment

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. nih.gov Two key enzymes responsible for the degradation of aggrecan, a major component of the cartilage matrix, are ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2). nih.govnih.gov The inhibition of these enzymes is considered a promising disease-modifying therapeutic strategy for OA. nih.gov

Recent drug discovery efforts have successfully identified isoindoline derivatives as potent inhibitors of ADAMTS-4 and ADAMTS-5. nih.gov Research has shown that a novel isoindoline amide scaffold, derived through scaffold hopping from a known inhibitor, yields compounds with high potency against both enzymes. nih.gov

In one study, changing the isoindoline moiety in a series of inhibitors to a tetrahydroquinoline resulted in a dramatic loss of activity, highlighting the importance of the isoindoline core for potent inhibition. nih.gov A representative compound from this class, Compound 18 , demonstrated high efficacy in inhibiting ADAMTS-4 and ADAMTS-5, selectivity over other metalloproteases, and favorable pharmacokinetic profiles. nih.gov This compound also showed dose-dependent efficacy in rat models of osteoarthritis. nih.gov

The data below summarizes the inhibitory activity of a representative isoindoline amide derivative against ADAMTS enzymes and other related metalloproteases (MMPs).

Table 1: Inhibitory Activity of a Representative Isoindoline Amide Analogue

| Enzyme Target | IC₅₀ (nM) | Fold Selectivity vs. ADAMTS-4 | Fold Selectivity vs. ADAMTS-5 |

| ADAMTS-4 | 10 | - | >1000 |

| ADAMTS-5 | 12 | >1000 | - |

| MMP-13 | >10000 | >1000 | >833 |

| TACE | >10000 | >1000 | >833 |

| ADAMTS-13 | >10000 | >1000 | >833 |

Data derived from research on isoindoline amide derivatives as ADAMTS inhibitors. nih.govnih.gov

These findings establish that analogues of this compound, specifically those with amide substitutions, are a promising class of compounds for the development of novel therapeutics for osteoarthritis by targeting key cartilage-degrading enzymes. nih.gov

Mechanistic Insights into Biological Action and Target Identification

Elucidation of Molecular Mechanisms of Enzyme Inhibition

The primary mechanism of action for isoindolinone-based compounds, including presumably 4-Hydroxy-2,3-dihydroisoindol-1-one, is the competitive inhibition of key enzymes involved in cellular signaling and DNA repair. This inhibition is often directed at the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) binding site of these enzymes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition:

PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks (SSBs). rug.nl When DNA damage occurs, PARP-1 binds to the break and, using NAD⁺ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other proteins. nih.govresearchgate.net This PARylation process recruits other DNA repair factors to the site of damage. researchgate.net

Inhibitors bearing the isoindolinone scaffold act as NAD⁺ mimetics. They compete with NAD⁺ for binding to the catalytic domain of PARP. rug.nl This competitive binding blocks the synthesis of PAR chains, thereby stalling the DNA repair process. rug.nl A critical consequence of this inhibition is the "trapping" of the PARP enzyme on the DNA at the site of the break. researchgate.netresearchgate.net Unable to complete its catalytic cycle and release itself through auto-PARylation, the trapped PARP-DNA complex becomes a cytotoxic lesion, which can lead to the collapse of replication forks and the formation of more severe double-strand breaks (DSBs). researchgate.net In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality. rug.nl

Tankyrase (TNKS) Inhibition:

Tankyrases (TNKS-1 and TNKS-2) are members of the PARP superfamily that play a vital role in various cellular processes, including the Wnt/β-catenin signaling pathway. biorxiv.org Similar to PARP-1, tankyrase inhibitors with related scaffolds have been shown to occupy the NAD⁺ binding pocket of the enzyme's catalytic domain. biorxiv.org By blocking the catalytic activity of tankyrases, these inhibitors prevent the PARsylation of target proteins. A key target of tankyrases is Axin, a scaffold protein in the β-catenin destruction complex. biorxiv.org Inhibition of tankyrase-mediated PARsylation stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling. biorxiv.org

| Target Enzyme | Inhibitor Class | Mechanism of Action | Key Molecular Event | Reference |

|---|---|---|---|---|

| PARP-1 | NAD⁺ Mimetic (Isoindolinone-based) | Competitive inhibition at the NAD⁺ binding site | Blocks PAR synthesis; Traps PARP-1 on DNA | rug.nlresearchgate.net |

| Tankyrase (TNKS-1/2) | NAD⁺ Mimetic (Isoindolinone-based) | Competitive inhibition at the NAD⁺ binding site | Prevents PARsylation and subsequent degradation of Axin | biorxiv.org |

Analysis of Receptor Binding and Modulation Pathways

Direct binding of this compound to cell surface or nuclear receptors has not been extensively documented in available research. The biological effects of this class of compounds are predominantly attributed to the direct inhibition of intracellular enzymes like PARP and tankyrases.

However, the modulation of signaling pathways downstream of these enzymes can indirectly influence receptor activity and their associated pathways. For instance, the inhibition of the Wnt/β-catenin pathway can alter the expression of various genes, some of which may encode for receptors or their ligands.

It is important to distinguish this from compounds that act as multitarget ligands for G protein-coupled receptors (GPCRs). For example, other complex molecules incorporating different pharmacophores have been designed to interact with aminergic GPCRs, where an electrostatic interaction with a conserved aspartate residue is a key anchoring point. nih.gov There is currently no evidence to suggest that this compound functions in this manner. Its primary mode of action remains centered on enzyme inhibition rather than direct receptor agonism or antagonism.

Investigation of Cellular Pathway Modulation and Signal Transduction

The inhibition of PARP and tankyrases by compounds like this compound initiates a cascade of effects on multiple cellular signaling pathways.

Wnt/β-Catenin Pathway:

The most well-characterized pathway modulation by tankyrase inhibitors is the downregulation of the Wnt/β-catenin signaling cascade. biorxiv.org In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. nih.govnih.gov Tankyrases promote the degradation of Axin. By inhibiting tankyrases, compounds with an isoindolinone core stabilize Axin levels. This enhanced stability of the destruction complex leads to increased phosphorylation and degradation of β-catenin. researchgate.net Consequently, β-catenin is prevented from translocating to the nucleus, where it would otherwise act as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of Wnt target genes like c-Myc and Cyclin D1. biorxiv.orgnih.gov This modulation can suppress the proliferation of cancer cells that have hyperactive Wnt signaling. nih.gov

DNA Damage Response (DDR) Pathway:

As a PARP inhibitor, this compound is a potent modulator of the DNA Damage Response. By preventing the repair of single-strand breaks, it leads to the accumulation of DNA damage. nih.gov The trapping of PARP-1 on DNA is particularly cytotoxic, converting a repairable lesion into a more complex problem for the cell. researchgate.net This mechanism is central to the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways like homologous recombination. rug.nl

Potential Modulation of Other Pathways (MAPK, NF-κB):

While direct studies on this compound are limited, related molecules like 4-hydroxy-2-nonenal (HNE) have been shown to modulate other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.gov HNE has been shown to induce NF-κB activation through the IKK/NIK pathway and also increase the activity of p38 MAPK and ERK. nih.gov It is plausible that isoindolinone-based compounds could exert secondary effects on these pathways, although the specific mechanisms would require dedicated investigation.

| Signaling Pathway | Key Protein Target | Effect of Inhibition | Downstream Consequence | Reference |

|---|---|---|---|---|

| Wnt/β-Catenin | Tankyrase (stabilizes Axin) | Decreased β-catenin levels | Inhibition of Wnt target gene expression (e.g., c-Myc, Cyclin D1) | biorxiv.orgresearchgate.net |

| DNA Damage Response | PARP-1 | Inhibition of SSB repair, PARP trapping | Accumulation of DNA damage, synthetic lethality in HR-deficient cells | rug.nlresearchgate.net |

| MAPK/NF-κB (Hypothesized) | IKK, p38 MAPK, ERK | Potential for activation/inhibition | Modulation of inflammatory and stress responses | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity and Potency

While specific SAR studies on the 4-hydroxy-2,3-dihydroisoindol-1-one isomer are not extensively detailed in publicly available literature, research on the broader isoindolinone class provides significant insights into how substitutions on the heterocyclic and aromatic rings affect biological activity. These principles are directly applicable to understanding the potential of this compound derivatives.

Research into novel histone deacetylase (HDAC) inhibitors has utilized the isoindolinone skeleton as a core structure. A series of derivatives were developed where various substituent groups were introduced, leading to compounds with potent inhibitory effects. nih.gov The studies revealed that specific substitutions were crucial for nanomolar potency against HDAC1. For instance, compounds featuring a linker and a cap group, such as a substituted phenylamino (B1219803) moiety, demonstrated significant antiproliferative activities against several cancer cell lines. nih.gov The data suggests that the isoindolinone moiety acts as a crucial scaffold for orienting the functional groups necessary for enzyme inhibition.

| Compound | Structure | HDAC1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5a | Structure image unavailable. Described as an isoindolinone derivative. | 65.6 | nih.gov |

| 5b | Structure image unavailable. Described as an isoindolinone derivative. | 65.1 | nih.gov |

| 13a | Structure image unavailable. Described as an isoindolinone derivative. | 57.9 | nih.gov |

In another area, modifications at the C3-position of the isoindolinone ring have been explored for antimicrobial applications. A series of N-substituted isoindolin-1-one-3-phosphonates were synthesized and evaluated against various bacterial and fungal strains. tandfonline.comtandfonline.com The study found that the nature of the substituent on the nitrogen atom significantly influenced the antimicrobial spectrum and potency. For example, the N-benzyl (4a) and N-phenethyl (4b) derivatives were particularly effective against Micrococcus luteus. tandfonline.comtandfonline.com This highlights the importance of the N-substituent in modulating the biological activity of the isoindolinone core.

| Compound | N-Substituent | Activity Highlight | Reference |

|---|---|---|---|

| 4a | Benzyl | Most active against M. luteus (Inhibition Zone: 35 mm) and L. monocytogenes (Inhibition Zone: 22 mm). | tandfonline.comtandfonline.com |

| 4b | Phenethyl | High activity against M. luteus (Inhibition Zone: 24 mm). | tandfonline.comtandfonline.com |

| 4d | 4-Chlorobenzyl | Lowest MIC value against C. albicans. | tandfonline.com |

For the this compound compound specifically, the phenolic hydroxyl group at the C4 position is a key feature. This group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions within a biological target's binding site. Modifications of this hydroxyl group (e.g., conversion to an ether or ester) or substitution at other positions on the aromatic ring (C5, C6, C7) would be expected to significantly alter the compound's electronic properties, solubility, and binding affinity, thereby modulating its potency and pharmacological profile.

Scaffold Hopping and Lead Optimization Strategies in Drug Design

Scaffold hopping and lead optimization are cornerstone strategies in modern medicinal chemistry aimed at discovering novel drug candidates with improved properties, such as enhanced potency, better selectivity, favorable pharmacokinetics, or a new intellectual property position. youtube.combiosolveit.de

Scaffold Hopping involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original biological activity. biosolveit.de This is done to explore new chemical space and circumvent issues with the original scaffold, such as toxicity or poor ADME (absorption, distribution, metabolism, and excretion) properties. For a lead compound based on the this compound scaffold, a medicinal chemist might replace the isoindolinone core with other bicyclic lactams or entirely different heterocyclic systems that can maintain a similar three-dimensional orientation of key pharmacophoric features, such as the 4-hydroxyl group and substituents on the lactam nitrogen. biosolveit.de For instance, research efforts have successfully hopped from indole-based scaffolds to indazoles to develop dual inhibitors of MCL-1 and BCL-2, demonstrating the power of this strategy to generate new lead compounds. rsc.org

Lead Optimization , in contrast, retains the core scaffold and focuses on modifying its peripheral substituents to fine-tune its properties. mdpi.com Starting with this compound as a lead, optimization would involve the systematic synthesis of analogues. This could include:

Modification of the 4-hydroxyl group: Converting it to various ethers or esters to probe the effect of size, lipophilicity, and hydrogen-bonding capacity.

Substitution on the aromatic ring: Introducing small electron-donating or electron-withdrawing groups at positions 5, 6, or 7 to modulate the electronics of the phenyl ring.

Substitution at the N2-position: Introducing a variety of alkyl, aryl, or functionalized chains at the lactam nitrogen, which has been shown to be a critical point for modification in other isoindolinone series. nih.govnih.gov

Substitution at the C3-position: Introducing substituents at the methylene (B1212753) carbon of the lactam ring, which can introduce chirality and provide new vectors for interacting with the target protein. tandfonline.com

These optimization strategies aim to build a detailed SAR map, guiding the design of compounds with superior drug-like qualities.

Elucidating the Relationship Between Molecular Structure and Pharmacological Profile

The specific structure of This compound imparts distinct properties. The fusion of a benzene (B151609) ring with a γ-lactam ring creates a rigid, planar bicyclic system. The key structural features that would define its pharmacological profile are:

The Aromatic Ring: The benzene ring provides a hydrophobic surface for van der Waals or π-stacking interactions with a biological target.

The 4-Hydroxyl Group: This is a highly significant feature. As a hydrogen bond donor and acceptor, it can form specific, directional interactions with amino acid residues in a protein's active site. Its presence also increases the polarity of the molecule compared to an unsubstituted isoindolinone, which would affect solubility and membrane permeability.

The N-H and C-H bonds: The hydrogen on the lactam nitrogen (N2) can be substituted, providing a key handle for modification to alter potency and pharmacokinetic properties. nih.gov

For example, in the context of HDAC inhibition, the isoindolinone core often serves as a zinc-binding group or as a scaffold to position a linker that connects to a surface-recognition "cap" group. nih.gov The specific pharmacological profile of a 4-hydroxy-isoindolinone derivative would therefore arise from the interplay of these structural features within a specific biological target. The 4-OH group could play a crucial role in conferring selectivity for a particular enzyme isoform by forming a key hydrogen bond that is not possible for other isomers or unsubstituted analogues.

Examination of Stereochemical Influences on Biological Activity

Stereochemistry often has a profound impact on a drug's biological activity, as enantiomers of a chiral molecule can exhibit different interactions with chiral biological macromolecules like proteins and nucleic acids. nih.gov

The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereogenic centers.

However, stereochemistry becomes a critical consideration when substituents are introduced at the C3 position of the isoindolinone ring. The addition of any group other than hydrogen to this position renders the C3 carbon a chiral center, leading to the existence of (R) and (S) enantiomers.

Differential Target Binding: The two enantiomers will orient their substituents differently in three-dimensional space. This can lead to one enantiomer fitting much more effectively into a target's binding site, resulting in a significant difference in potency. One enantiomer might engage in favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) that are inaccessible to the other.

Pharmacokinetic Differences: Stereochemistry can also influence a drug's ADME properties. Enantiomers may be metabolized at different rates by chiral enzymes (like Cytochrome P450s) or be subject to stereoselective transport across cell membranes. nih.gov

Studies on related isoindolinones confirm the importance of this principle. For instance, the synthesis of isoindolin-1-one-3-phosphonates results in racemic mixtures, acknowledging the creation of a stereocenter at the C3 position. tandfonline.com In the development of natural product-based drugs, achieving the correct stereochemistry is often essential for activity. The synthesis of complex isoindolinones like aspergillin PZ, which has ten stereogenic centers, underscores the stereochemical precision required for biological function. nih.gov Therefore, should this compound be developed as a lead structure, any modification at the C3-position would necessitate the separation of the enantiomers and individual evaluation to determine which stereoisomer carries the desired activity and possesses a superior therapeutic profile.

Computational Chemistry and in Silico Modeling in 4 Hydroxy 2,3 Dihydroisoindol 1 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This technique is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a potential drug candidate. While specific docking studies on 4-Hydroxy-2,3-dihydroisoindol-1-one are not widely published, extensive research on the parent isoindolin-1-one (B1195906) scaffold provides significant insights into its potential ligand-target interactions.

Molecular docking simulations are used to predict how a ligand, such as an isoindolinone derivative, fits into the binding site of a protein target and to estimate the strength of this interaction, often expressed as a binding affinity or docking score in kcal/mol. ajchem-a.com For instance, in a virtual screening of a library of 48 isoindolinone compounds against Cyclin-dependent kinase 7 (CDK7), a target in breast cancer research, high binding affinities of up to -10.1 kcal/mol were observed. nih.gov These simulations, often performed with software like AutoDock Vina, help identify the most stable binding pose of the ligand within the receptor's active site. nih.govnih.gov

The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. In another study, isoindolin-1-one derivatives designed as PI3Kγ inhibitors were evaluated using molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) calculations to estimate binding free energy. nih.gov One compound in this series was calculated to have a high binding free energy of −57.35 kcal/mol, indicating a strong potential interaction. nih.gov These predictive models are crucial for prioritizing which newly designed compounds should be synthesized and tested experimentally.

| Target Protein | Scaffold Type | Docking Software/Method | Predicted Binding Affinity (kcal/mol) |

| Cyclin-dependent kinase 7 (CDK7) | Isoindolin-1-one | AutoDock Vina | Up to -10.1 nih.gov |

| Phosphoinositol-3-kinase γ (PI3Kγ) | Isoindolin-1-one | MM-PB/GBSA | Up to -57.35 (Binding Free Energy) nih.gov |

| Spindlin1 | Isoindoline (B1297411) | Glide | -11.37 (A366 reference) mdpi.com |

| Caspase-3 | Isoindoline-1,3-dione | Not Specified | Better binding energy for compound 3e researchgate.net |

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. These interactions are key to the ligand's potency and selectivity.

For example, docking studies of isoindoline derivatives into the Spindlin1 protein, a target in oncology, revealed that the aromatic ring of the isoindoline moiety can form stabilizing pi-pi stacking interactions with phenylalanine (Phe141) and tryptophan (Trp151) residues in the binding site. mdpi.com In the same study, a 3-hydroxypyrrolidine moiety introduced to a related scaffold was predicted to form a hydrogen bond with a tyrosine (Tyr177) residue. mdpi.com

| Target Protein | Scaffold | Key Interacting Residues | Type of Interaction |

| Spindlin1 | Isoindoline | Phe141, Trp151 | π-π stacking mdpi.com |

| Spindlin1 | 3-hydroxypyrrolidine | Tyr177 | Hydrogen bond mdpi.com |

| PI3Kγ | Isoindolin-1-one | A885, T886, T887 | Hydrophobic interaction nih.gov |

| CDK7 | Isoindolin-1-one | Not specified | Conventional hydrogen bonding nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the solid state. nih.govresearchgate.net It is a powerful tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties related to chemical reactivity. nih.gov

Before other properties can be accurately calculated, the most stable three-dimensional structure of a molecule must be determined. DFT is used for geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy state on the potential energy surface. researchgate.netresearchgate.net This involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.gov For example, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for this purpose. nih.gov The optimized geometry provides a realistic model for subsequent analysis of the molecule's behavior and interactions. scispace.com

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties known as chemical reactivity descriptors. nih.govnih.gov These descriptors help predict how and where a molecule will react. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

In a study on an isoindole derivative, DFT calculations were used to show that the HOMO was located over the substituted aromatic ring, while the LUMO was primarily on the indole (B1671886) side, pointing to the distinct reactive regions of the molecule. researchgate.net

In Silico Screening and Rational Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com The this compound scaffold can serve as a core structure for the rational design of a focused library of derivatives.

The process begins with a known active scaffold or a promising fragment like isoindolinone. Chemists then computationally generate a virtual library by adding various functional groups at different positions on the core structure. nih.gov This library, which can contain thousands of virtual compounds, is then screened against a biological target using high-throughput molecular docking. nih.gov

For example, a library of 48 isoindolinones was virtually screened against CDK7 to identify potential anti-breast cancer agents. nih.gov In another pioneering study, DNA-encoded library (DEL) technology, which involves screening massive libraries of DNA-tagged compounds, was used to discover novel isoindolinone inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1) with high potency. nih.gov The results of such screenings—based on docking scores and predicted binding modes—allow researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and subsequent experimental validation, significantly streamlining the drug discovery pipeline. mdpi.com

Computational Prediction of ADME and Pharmacokinetic Parameters

The application of computational, or in silico, methods is a cornerstone in modern drug discovery, offering the ability to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before it is synthesized. researchgate.netnih.gov This approach saves significant time and resources by identifying potentially problematic candidates early in the development pipeline. researchgate.netnih.gov For the compound this compound, specific in silico studies on its ADME and pharmacokinetic profile are not extensively available in publicly accessible research. However, the general principles and methodologies of computational ADME prediction can be outlined.

These predictive models are built upon large datasets of existing experimental data and utilize a variety of algorithms, including quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) modeling. mdpi.comnih.gov QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. researchgate.net PBPK models, on the other hand, simulate the fate of a drug in the body by integrating physiological, biochemical, and chemical data. mdpi.com

Predicted Physicochemical and Pharmacokinetic Properties

While specific research on this compound is limited, a hypothetical ADME profile can be constructed based on its structural features using various computational tools. These tools predict a range of parameters crucial for a drug's journey through the body. The following tables represent a hypothetical, predictive assessment of this compound based on generally available in silico models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 163.17 | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | 0.85 | Indicates lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 58.63 | Relates to hydrogen bonding potential and membrane penetration. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |

| Rotatable Bonds | 0 | Relates to conformational flexibility. |

Table 2: Predicted ADME Parameters for this compound

| Parameter | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system in significant amounts. |

| Plasma Protein Binding | Moderate | A portion of the compound is expected to be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs metabolized by this key enzyme. |

| CYP450 3A4 Inhibitor | No | Unlikely to cause drug-drug interactions via this major metabolic pathway. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Low Probability | Suggests that active renal secretion may not be a major elimination pathway. |

Detailed Research Findings

Specific, published research detailing the comprehensive in silico ADME and pharmacokinetic modeling of this compound is not readily found in the scientific literature. The data presented above are illustrative predictions based on its chemical structure, derived from commonly used computational models in drug discovery. nih.govresearchgate.net

The predictive models suggest that this compound possesses several favorable drug-like properties. Its predicted high intestinal absorption and moderate Caco-2 permeability indicate good potential for oral bioavailability. mdpi.com Furthermore, the prediction that it is not a substrate for P-glycoprotein is a positive attribute, as this efflux pump can significantly reduce the intracellular concentration of drugs. frontiersin.org

In terms of distribution, the low predicted blood-brain barrier permeability suggests that the compound would primarily have effects outside of the central nervous system. The moderate plasma protein binding would influence its distribution and elimination kinetics. semanticscholar.org